(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves base-promoted reactions at room temperature. For instance, the synthesis of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives is reported to be a simple and convenient method, using Cs2CO3 as a base and involving ring transformation of 2H-pyran-3-carbonitriles with 2-aminobenzthazole . Another related synthesis is for 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, which uses DM in alkali conditions and triethyl phosphate as a reagent . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the related compounds includes thiazole and benzodioxine rings, which are common in various biologically active molecules. The structure of these compounds is crucial for their photophysical properties, as seen in the solvatochromic and density functional theory (DFT) studies . The molecular structure analysis of the target compound would likely focus on the electronic distribution and the potential for intermolecular interactions, which are important for its reactivity and properties.
Chemical Reactions Analysis
The chemical reactions of the related compounds involve transformations that are influenced by the electronic properties of the molecules. For example, the emission fluorescence spectra of the synthesized compounds change notably in different solvents, indicating a solvent-dependent behavior that could be related to the chemical reactivity of the compounds . The analysis of the target compound's chemical reactions would involve studying its behavior under various conditions to understand its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structure. The absorption properties of the synthesized compounds do not show significant changes in different solvents, while the emission properties do, which suggests a relationship between the fluorescence quantum efficiencies and the calculated HOMO energies . The physical and chemical properties of the target compound would similarly be analyzed in terms of solvatochromism, quantum efficiencies, and other relevant parameters.
Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds related to (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have significant antimicrobial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes exhibit good antimicrobial activity against human epidemic-causing bacterial strains, such as those responsible for infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus of research. For example, novel synthesis methods for derivatives including 2,3-dihydrobenzo[1,4]dioxine have been developed, demonstrating significant stereoselectivity in their formation (Gabriele et al., 2006).
Reactivity and Transformation
Studies on the reactivity of benzoxa(thia)zol-2-thiones and their transformation into other compounds have provided insights into chemical processes and potential applications (Harizi et al., 2000).
Biological Activity
Research on Schiff base ligands derived from similar compounds has shown that they possess biological activities. The evaluation of these activities, especially against bacterial and fungal strains, has been a topic of significant interest (Hassan, 2018).
Catalytic Applications
The potential of imidazole derivatives, which share structural similarities, as catalysts in chemical reactions like transesterification and acylation, has been explored (Grasa et al., 2002).
Aldose Reductase Inhibition
Some derivatives have been investigated for their potential as aldose reductase inhibitors, which is relevant for the treatment of diabetic complications (Ali et al., 2012).
Acid-Catalyzed Isomerization
The mechanisms of acid-catalyzed Z/E isomerization of imines, which are structurally related, have been studied to understand the chemical behavior of similar compounds (Johnson et al., 2001).
Mechanism of Action
Future Directions
The future directions for research on “(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” and similar compounds could involve further exploration of their potential as inhibitors of PARP1, a widely explored anticancer drug target . Additionally, further chemical modifications, involving analogue synthesis and scaffold hopping, could be explored .
properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-24-17(22)10-21-12-6-2-5-9-16(12)27-19(21)20-18(23)15-11-25-13-7-3-4-8-14(13)26-15/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANXKVWLSHFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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